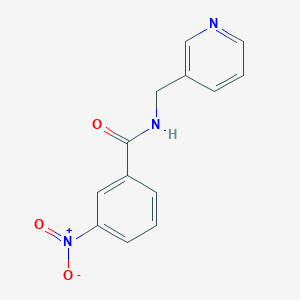![molecular formula C6H10Cl2Pd2 B8801925 Di-mu-chlorobis[(eta-allyl)palladium(II)]](/img/structure/B8801925.png)
Di-mu-chlorobis[(eta-allyl)palladium(II)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-mu-chlorobis[(eta-allyl)palladium(II)] is an organometallic compound with the molecular formula C6H10Cl2Pd2. It is commonly used as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis. The compound appears as yellow or yellow-green crystals or powders and is sensitive to air and humidity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-mu-chlorobis[(eta-allyl)palladium(II)] can be synthesized by purging carbon monoxide through a methanolic aqueous solution of palladium(II) chloride, sodium chloride, and allyl chloride. The reaction proceeds as follows :
2Na2PdCl4+2CH2=CHCH2Cl+2CO+2H2O→(C3H5)2Pd2Cl2+4NaCl+2CO2+4HCl
The resulting product is then purified and isolated as yellow crystalline powder.
Industrial Production Methods
Industrial production methods for di-mu-chlorobis[(eta-allyl)palladium(II)] typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is stored under inert conditions to prevent decomposition due to air and moisture sensitivity .
Análisis De Reacciones Químicas
Types of Reactions
Di-mu-chlorobis[(eta-allyl)palladium(II)] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often in the presence of oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving di-mu-chlorobis[(eta-allyl)palladium(II)] include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or phosphines.
The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition .
Major Products
The major products formed from reactions involving di-mu-chlorobis[(eta-allyl)palladium(II)] depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a substituted palladium complex .
Aplicaciones Científicas De Investigación
Di-mu-chlorobis[(eta-allyl)palladium(II)] has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in homogeneous reactions, such as the Heck reaction and hydrosilylation of olefins.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.
Mecanismo De Acción
The mechanism by which di-mu-chlorobis[(eta-allyl)palladium(II)] exerts its effects involves the formation of palladium-allyl complexes. These complexes can undergo various transformations, such as oxidative addition, reductive elimination, and nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Allylpalladium(II) chloride dimer
- Bis(pi-allylpalladium chloride)
- Diallyldichlorodipalladium
Uniqueness
Di-mu-chlorobis[(eta-allyl)palladium(II)] is unique due to its high catalytic efficiency and versatility in various organic reactions. Its ability to form stable palladium-allyl complexes makes it a valuable catalyst in both academic and industrial settings .
Propiedades
Fórmula molecular |
C6H10Cl2Pd2 |
|---|---|
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
chloropalladium(1+);prop-1-ene |
InChI |
InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 |
Clave InChI |
PENAXHPKEVTBLF-UHFFFAOYSA-L |
SMILES canónico |
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8801870.png)








![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B8801924.png)

